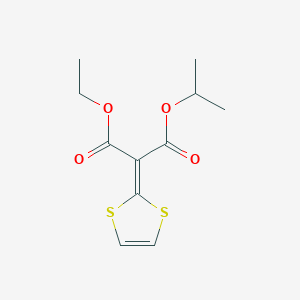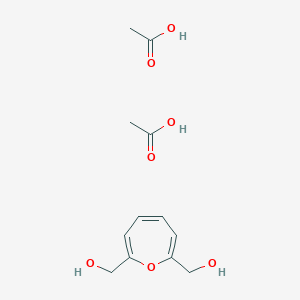
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
The synthesis of phosphonic acid, (cyanodiazomethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanodiazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanodiazomethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, (cyanodiazomethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation reactions, which are crucial for regulating various biological processes .
Comparison with Similar Compounds
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is unique compared to other similar compounds due to its cyanodiazomethyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Diethyl phosphite: A simpler phosphonate ester used in organic synthesis and as a reagent for the preparation of other organophosphorus compounds.
Diethyl ethylphosphonate: Another phosphonate ester with applications in the synthesis of flame retardants and plasticizers
Bisphosphonates: A class of compounds used in the treatment of osteoporosis and other bone-related diseases.
This compound stands out due to its unique functional group, which allows for a broader range of chemical reactions and applications.
Properties
CAS No. |
59463-50-2 |
|---|---|
Molecular Formula |
C6H10N3O3P |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-diazo-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C6H10N3O3P/c1-3-11-13(10,12-4-2)6(5-7)9-8/h3-4H2,1-2H3 |
InChI Key |
QXRLYFXXLHMCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=[N+]=[N-])C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




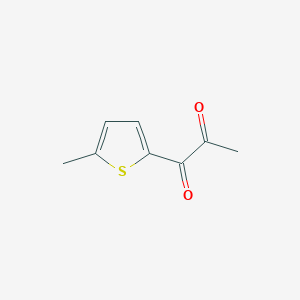
methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

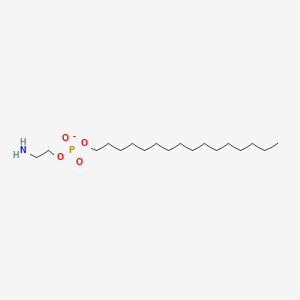
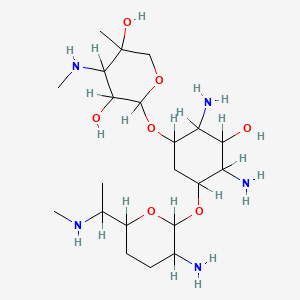
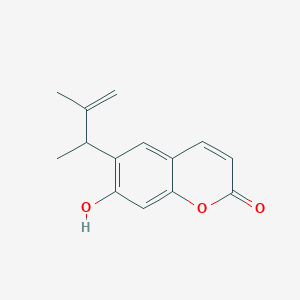
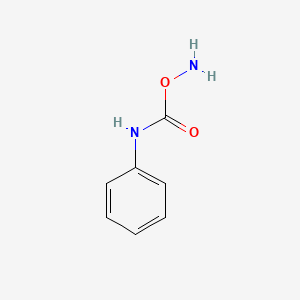
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
